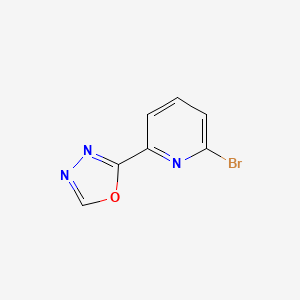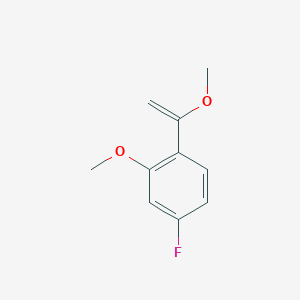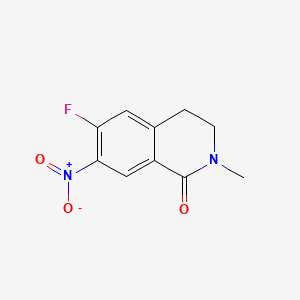
2-(6-Bromo-2-pyridyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Bromo-2-pyridyl)-1,3,4-oxadiazole is a heterocyclic compound that contains both a pyridine and an oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromo-2-pyridyl)-1,3,4-oxadiazole typically involves the cyclization of a hydrazide intermediate with a carboxylic acid derivative. One common method includes the reaction of 6-bromo-2-pyridinecarboxylic acid hydrazide with a suitable carboxylic acid derivative under dehydrating conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride, which facilitates the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction control is crucial to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Bromo-2-pyridyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although these are less common.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols, with catalysts such as palladium or copper, and bases like potassium carbonate.
Oxidation and Reduction: May involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Coupling Reactions: Often use palladium catalysts and bases like potassium carbonate in solvents such as dimethylformamide or toluene.
Major Products Formed
Substitution Reactions: Products include various substituted pyridyl-oxadiazoles.
Coupling Reactions: Products are more complex molecules with extended conjugation or functional groups.
Applications De Recherche Scientifique
2-(6-Bromo-2-pyridyl)-1,3,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is studied for its electronic and photophysical properties, making it a candidate for organic light-emitting diodes (OLEDs) and other electronic devices.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in various chemical research and industrial applications.
Mécanisme D'action
The mechanism of action of 2-(6-Bromo-2-pyridyl)-1,3,4-oxadiazole depends on its application:
Biological Activity: In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary based on the specific biological context.
Electronic Properties: In materials science, the compound’s electronic properties are influenced by its conjugated system, which allows it to participate in electron transfer processes and exhibit luminescence.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(6-Bromo-2-pyridyl)-1,3,4-thiadiazole: Similar structure but contains a sulfur atom instead of an oxygen atom in the ring.
2-(6-Bromo-2-pyridyl)-1,3,4-triazole: Contains an additional nitrogen atom in the ring.
2-(6-Bromo-2-pyridyl)-1,3,4-oxadiazole derivatives: Various derivatives with different substituents on the pyridine or oxadiazole rings.
Uniqueness
This compound is unique due to its specific combination of a brominated pyridine ring and an oxadiazole ring. This structure imparts distinct electronic and steric properties, making it valuable for specific applications in drug design and materials science.
Propriétés
Formule moléculaire |
C7H4BrN3O |
|---|---|
Poids moléculaire |
226.03 g/mol |
Nom IUPAC |
2-(6-bromopyridin-2-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C7H4BrN3O/c8-6-3-1-2-5(10-6)7-11-9-4-12-7/h1-4H |
Clé InChI |
DBMIDEYUUCIKGG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)Br)C2=NN=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate](/img/structure/B13679915.png)

![8-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13679922.png)




![Methyl 2-[3-(tert-Butyl)-4-hydroxyphenyl]acetate](/img/structure/B13679951.png)


![3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-2-oxopropanoic acid](/img/structure/B13679963.png)


